molecular formula C9H15NO4 B14405358 2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate CAS No. 86291-20-5

2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate

Cat. No.: B14405358
CAS No.: 86291-20-5
M. Wt: 201.22 g/mol
InChI Key: UZYCNPMYMLSNPK-UHFFFAOYSA-N
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Description

2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C9H17NO4. It is an ester derivative of methacrylic acid and is used in various chemical and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-[(Ethoxycarbonyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its reactivity makes it suitable for creating complex polymer structures.

    Biology: The compound is used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

    Medicine: It is investigated for its potential use in creating biodegradable implants and controlled-release drug formulations.

    Industry: The compound is used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The mechanism of action of 2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions. The ester group can participate in radical polymerization, leading to the formation of long polymer chains. These polymers can interact with biological tissues or other materials, providing structural support or controlled release of active agents.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl methacrylate hydrochloride: This compound is similar in structure but contains an amino group instead of an ethoxycarbonyl group.

    Ethyl 2-(methylamino)acetate: Another similar compound with a different functional group arrangement.

Uniqueness

2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate is unique due to its combination of an ester group and a methacrylate backbone. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and material science.

Properties

CAS No.

86291-20-5

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

2-(ethoxycarbonylamino)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H15NO4/c1-4-13-9(12)10-5-6-14-8(11)7(2)3/h2,4-6H2,1,3H3,(H,10,12)

InChI Key

UZYCNPMYMLSNPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCOC(=O)C(=C)C

Origin of Product

United States

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